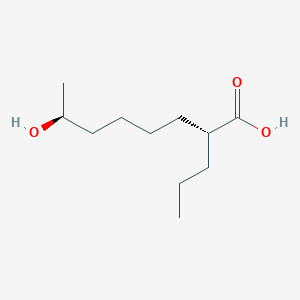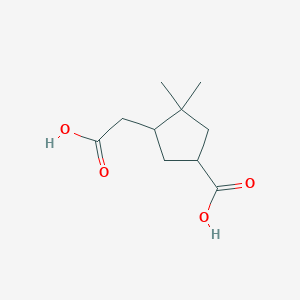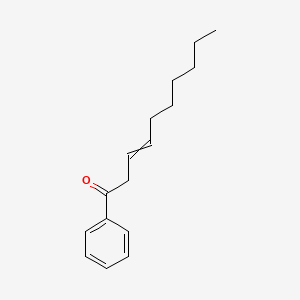
1-Phenyldec-3-en-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Phenyldec-3-en-1-one is an organic compound with the molecular formula C16H22O It is characterized by a phenyl group attached to a dec-3-en-1-one backbone
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 1-Phenyldec-3-en-1-one can be synthesized through several methods. One common approach involves the aldol condensation of benzaldehyde with 1-decanone in the presence of a base such as sodium hydroxide. The reaction typically occurs under reflux conditions, and the product is purified through distillation or recrystallization .
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow reactors to optimize yield and efficiency. The use of catalysts and controlled reaction environments ensures high purity and scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions: 1-Phenyldec-3-en-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert this compound to its corresponding alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The phenyl group in this compound can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or bromine.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Bromine in carbon tetrachloride for bromination.
Major Products Formed:
Oxidation: Formation of benzoic acid and decanoic acid.
Reduction: Formation of 1-phenyldec-3-en-1-ol.
Substitution: Formation of brominated derivatives of this compound.
Aplicaciones Científicas De Investigación
1-Phenyldec-3-en-1-one has diverse applications in scientific research:
Chemistry: It is used as a starting material for the synthesis of various organic compounds and as a reagent in organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the synthesis of therapeutic agents.
Industry: It is used in the production of fragrances, flavors, and other fine chemicals due to its aromatic properties
Mecanismo De Acción
The mechanism of action of 1-Phenyldec-3-en-1-one involves its interaction with specific molecular targets. In biological systems, it may interact with enzymes or receptors, leading to modulation of biochemical pathways. The exact molecular targets and pathways are subject to ongoing research, but its effects are believed to be mediated through its aromatic and electrophilic properties .
Comparación Con Compuestos Similares
1-Phenyl-1,3-octadecanedione: Similar in structure but with a longer carbon chain.
1-Phenyl-2-propanone: A shorter chain analog with different reactivity.
Uniqueness: 1-Phenyldec-3-en-1-one is unique due to its specific carbon chain length and the presence of a phenyl group, which imparts distinct chemical and physical properties. Its reactivity and applications differ from those of shorter or longer chain analogs, making it valuable in specific synthetic and industrial processes .
Propiedades
Número CAS |
651726-58-8 |
|---|---|
Fórmula molecular |
C16H22O |
Peso molecular |
230.34 g/mol |
Nombre IUPAC |
1-phenyldec-3-en-1-one |
InChI |
InChI=1S/C16H22O/c1-2-3-4-5-6-7-11-14-16(17)15-12-9-8-10-13-15/h7-13H,2-6,14H2,1H3 |
Clave InChI |
JVQDLTSIHCDURM-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCC=CCC(=O)C1=CC=CC=C1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


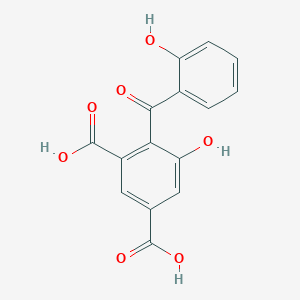
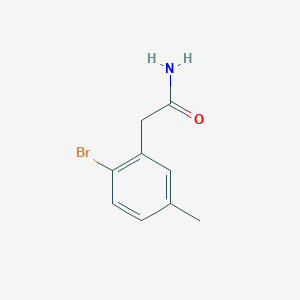
![3-[5-(Buta-1,3-dien-2-yl)-2,2-dimethyl-1,3-dioxan-5-yl]propanal](/img/structure/B12538542.png)
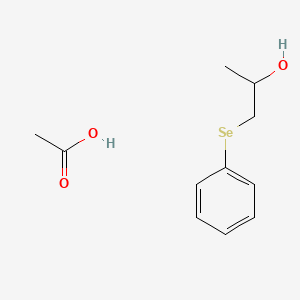
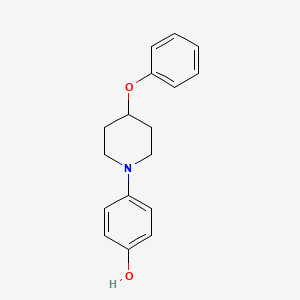
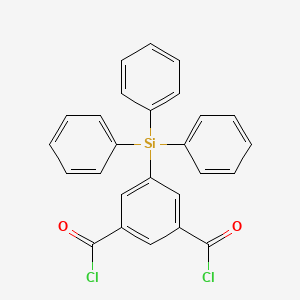
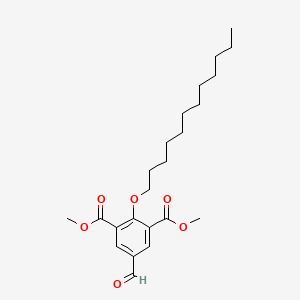
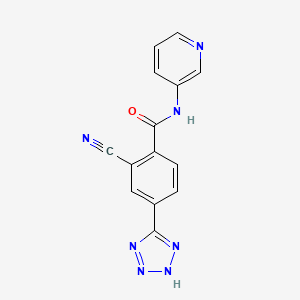
![1-{2-Oxo-2-[(tricyclohexylstannyl)oxy]ethyl}-1H-pyrrole-2,5-dione](/img/structure/B12538574.png)

